![molecular formula C28H20N2O5S B2562140 N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 307327-05-5](/img/structure/B2562140.png)
N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide, commonly known as DASA-58, is a small molecule that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. DASA-58 is a synthetic compound that was first synthesized in 2008 by a team of researchers at the University of California, San Diego. Since then, it has been extensively studied for its mechanism of action and its potential use in various research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research in the field of organic chemistry often involves the synthesis and characterization of complex organic compounds, including those related to N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide. For instance, studies on related compounds have explored novel synthetic pathways, such as the development of anthracene and naphthoquinone derivatives with potential pharmacological activities. These studies contribute to a deeper understanding of the chemical properties and reactivity of such compounds, laying the groundwork for further applications in material science and drug development (Ravichandiran et al., 2019).
Pharmacological and Biological Activities
Compounds structurally related to N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide have been extensively studied for their pharmacological and biological activities. Research has identified potential applications in cancer therapy, highlighting compounds with cytotoxic activities against various human cancer cell lines. Such studies not only reveal the therapeutic potential of these compounds but also provide insights into their mechanisms of action, including the induction of apoptosis and cell cycle arrest (Ravichandiran et al., 2019).
Antimicrobial and Antifungal Applications
The search for new antimicrobial and antifungal agents has also led to the investigation of compounds with structures similar to N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide. Such research efforts have resulted in the discovery of compounds exhibiting significant antimicrobial activity, providing a basis for the development of new treatments for infectious diseases. The synthesis and biological evaluation of these compounds are crucial for identifying new drug candidates with improved efficacy and safety profiles (Ghorab et al., 2017).
Molecular Docking and Theoretical Studies
Molecular docking and theoretical studies offer valuable insights into the interaction mechanisms between chemical compounds and biological targets. Research in this area has focused on understanding the binding affinities and mode of action of compounds related to N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide, facilitating the design of more potent and selective drug molecules. Such studies are essential for advancing drug discovery and development processes, enabling the identification of compounds with optimal pharmacological profiles (FazilathBasha et al., 2021).
Eigenschaften
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O5S/c1-17-13-15-18(16-14-17)36(34,35)30-23-11-5-4-9-21(23)28(33)29-24-12-6-10-22-25(24)27(32)20-8-3-2-7-19(20)26(22)31/h2-16,30H,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETRPTDZIWPRJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

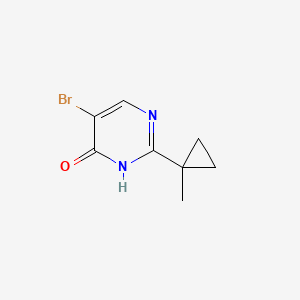
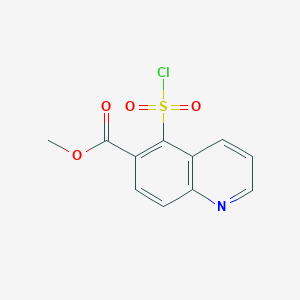
![4-{[(Furan-2-ylmethyl)amino]methyl}phenol](/img/structure/B2562064.png)
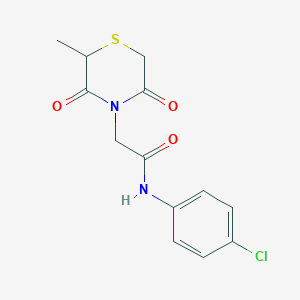
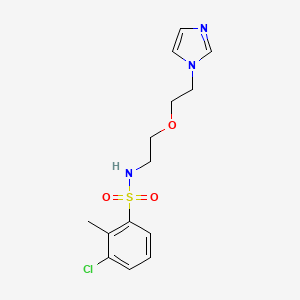
![N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2562069.png)
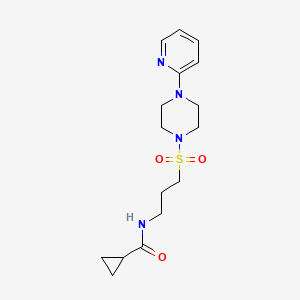
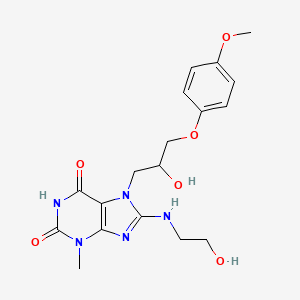
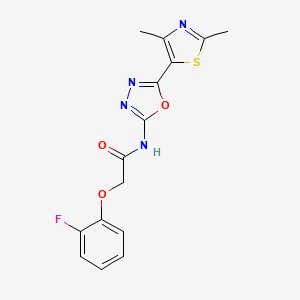
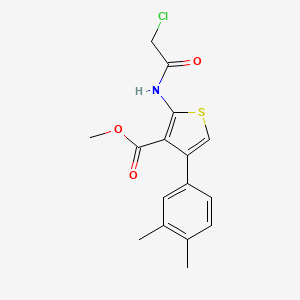
![2-Amino-6-benzyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2562076.png)
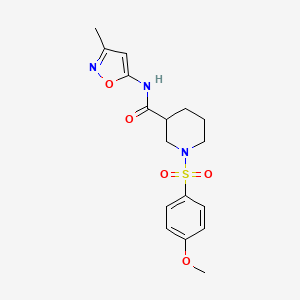
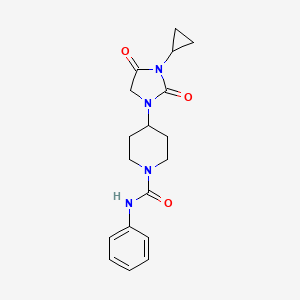
![N-[(6-bromopyridin-3-yl)sulfonyl]-2,3-dimethyl-1H-indole-7-carboxamide](/img/structure/B2562079.png)